Furo[3,2-f][1,2]benzoxazole

Diuretic Saluretic Uricosuric

Furo[3,2-f][1,2]benzoxazole (CAS 267-57-2) is a heterocyclic compound with the molecular formula C9H5NO2 and a molecular weight of 159.14 g/mol. It is characterized by a fused ring system incorporating both a furan and an isoxazole moiety, also referred to as benzofuro[5,6-d]isoxazole.

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
CAS No. 267-57-2
Cat. No. B15211918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-f][1,2]benzoxazole
CAS267-57-2
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=COC2=CC3=C(C=C21)C=NO3
InChIInChI=1S/C9H5NO2/c1-2-11-8-4-9-7(3-6(1)8)5-10-12-9/h1-5H
InChIKeyZWUILGZNFOGZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-f][1,2]benzoxazole (CAS 267-57-2): A Core Heterocyclic Scaffold for Diuretic and CNS-Targeted Derivative Development


Furo[3,2-f][1,2]benzoxazole (CAS 267-57-2) is a heterocyclic compound with the molecular formula C9H5NO2 and a molecular weight of 159.14 g/mol [1]. It is characterized by a fused ring system incorporating both a furan and an isoxazole moiety, also referred to as benzofuro[5,6-d]isoxazole . This parent scaffold serves as the foundational core for a family of derivatives that have demonstrated distinct, quantifiable biological activities, including high-ceiling diuretic/uricosuric effects and nanomolar antagonism at the adenosine A2A receptor [2][3]. The compound is primarily procured as a research intermediate for further synthetic derivatization, not as a final active pharmaceutical ingredient.

Why Substituting Furo[3,2-f][1,2]benzoxazole with Simpler Heterocycles Fails for Advanced Derivative Synthesis


The substitution of Furo[3,2-f][1,2]benzoxazole with structurally simpler, in-class heterocycles like benzoxazole (CAS 273-53-0) or benzofuran (CAS 271-89-6) is not a viable strategy for the development of the specialized pharmacological agents discussed in Section 3. The unique furo[3,2-f][1,2]benzoxazole core provides a specific three-dimensional scaffold that is essential for the observed enantioselective pharmacological activity [1]. For instance, the dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acid framework is required for the high-ceiling diuretic and uricosuric dual activity, which is not replicated by monocyclic or less complex benzoxazole derivatives [2]. Similarly, the 2-arylbenzoxazole scaffold, a close analog, is a versatile platform for adenosine A2A receptor antagonism [3]. While other benzoxazole derivatives may possess some antimicrobial or anticancer activity, the specific nanomolar affinity for A2AR and the defined enantioselective diuretic profile are linked to the precise substitution pattern on the furobenzisoxazole core and cannot be assumed for a generic substitute [4].

Quantitative Differentiation of Furo[3,2-f][1,2]benzoxazole Derivatives: Head-to-Head and Cross-Study Comparisons


Enantioselective Diuretic Activity: Differentiation from Racemic and (-) Enantiomer of a Key Derivative

A direct head-to-head comparison was performed on the enantiomers of 8-chloro-3-(o-fluorophenyl)-5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acid (15k), a derivative of the target scaffold. The study quantified a stark differentiation in activity between the (+) and (-) enantiomers [1].

Diuretic Saluretic Uricosuric Enantioselectivity Cardiovascular Renal

Adenosine A2A Receptor (A2AR) Affinity: Nanomolar Potency Achieved by Scaffold Optimization

In a cross-study comparable context, the 2-arylbenzoxazole scaffold, a close analog of the furo[3,2-f][1,2]benzoxazole core, was optimized to achieve nanomolar affinity for the adenosine A2A receptor (A2AR). Initial hits from the 2-furoyl-benzoxazole series had only micromolar affinity for hA2AR. Subsequent optimization, including modifications at the C5 and C7 positions, resulted in a compound (6a) with dramatically improved potency [1].

Adenosine Receptor Neurodegeneration CNS Drug Discovery GPCR Antagonist Medicinal Chemistry

In Vitro DMPK Profile: High Solubility and Low Cytotoxicity of Optimized Benzoxazole A2AR Antagonists

As supporting evidence for the developability of benzoxazole-derived A2AR antagonists, the same study reported favorable in vitro Drug Metabolism and Pharmacokinetics (DMPK) properties for selected nanomolar-affinity compounds [1]. While no direct comparator data is provided in the abstract, these properties address a known drawback for many A2AR antagonists—poor solubility and high toxicity [2].

DMPK ADME Drug-like Properties Solubility Cytotoxicity Benzoxazole

Structural and Physicochemical Differentiation from Simpler Heterocyclic Building Blocks

At the class level, Furo[3,2-f][1,2]benzoxazole (CAS 267-57-2) possesses distinct physicochemical properties compared to its simpler heterocyclic constituents or common bioisosteres, which directly influence its utility in synthesis and drug design [1][2].

Physicochemical Properties Lipophilicity Chemical Synthesis Building Block Comparator Drug Design

Procurement-Guiding Application Scenarios for Furo[3,2-f][1,2]benzoxazole (CAS 267-57-2)


Development of Enantioselective High-Ceiling Diuretics with Uricosuric Activity

This scenario is for medicinal chemistry teams developing novel cardiovascular or renal therapeutics. Procurement of the Furo[3,2-f][1,2]benzoxazole scaffold is justified for the synthesis of derivatives like 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids. Evidence shows these derivatives act as high-ceiling diuretics with the added benefit of uricosuric activity across multiple species (mice, rats, dogs, monkeys) [1]. Crucially, the diuretic effect is enantioselective, residing exclusively in the (+) enantiomer, while both enantiomers retain uricosuric activity [1]. This dual mechanism and defined stereochemical requirement make this specific core irreplaceable for projects aiming to differentiate from standard thiazide or loop diuretics.

Optimization of CNS-Penetrant Adenosine A2A Receptor (A2AR) Antagonists

This scenario is for neuroscience drug discovery programs targeting neurodegenerative diseases like Parkinson's and Alzheimer's. The benzoxazole core, of which Furo[3,2-f][1,2]benzoxazole is a fused variant, is a validated scaffold for A2AR antagonism [2]. Starting from a related 2-arylbenzoxazole scaffold, researchers achieved a >25-fold improvement in affinity, moving from micromolar to nanomolar binding (Ki = 40 nM) and potent functional antagonism (IC50 = 70.6 nM) at the hA2A receptor [2]. Furthermore, optimized leads displayed high solubility and low cytotoxicity in vitro, addressing key liabilities of previous A2AR antagonists [2]. Procuring the furo-fused benzoxazole core offers a unique starting point for structure-activity relationship (SAR) studies aiming to further enhance potency, selectivity, or brain penetration.

Synthesis of Advanced Intermediates for Material Science and Fluorescent Probes

This scenario is for academic and industrial research groups in chemical biology and materials science. The rigid, planar, and electron-rich nature of the furo[3,2-f][1,2]benzoxazole core makes it a valuable building block for synthesizing compounds with desirable photophysical properties. Closely related structures, such as furo[3,2-f]benzothiazole, have been explored in material science and as fluorescent probes . By procuring the benzoxazole variant, researchers can synthesize novel fluorophores, ligands for metal sensing, or components for organic electronic materials. The distinct heteroatom composition (N,O,O) compared to the benzothiazole analog (N,S) is expected to alter the HOMO-LUMO gap and emission properties, providing a specific tool for tuning material characteristics.

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